sodium;1,2-benzoxazol-3-ylmethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “sodium;1,2-benzoxazol-3-ylmethanesulfonate” is a chemical entity registered in the PubChem database This compound is known for its unique structural properties and potential applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “sodium;1,2-benzoxazol-3-ylmethanesulfonate” typically involves a series of chemical reactions that include specific reagents and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation followed by [reaction type] using [reagents] at [temperature].
Step 3: Final purification and isolation of the compound using [techniques].
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Large-scale reactors: for the initial synthesis.
Continuous flow systems: to maintain consistent reaction conditions.
Advanced purification techniques: such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “sodium;1,2-benzoxazol-3-ylmethanesulfonate” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized product].
Reduction: Reaction with reducing agents to yield [reduced product].
Substitution: Nucleophilic or electrophilic substitution reactions leading to [substituted product].
Common Reagents and Conditions:
Oxidation: [Oxidizing agent] under [conditions].
Reduction: [Reducing agent] at [temperature].
Substitution: [Reagent] in the presence of [catalyst] at [temperature].
Major Products: The major products formed from these reactions include [product names], which are characterized by [specific properties].
Wissenschaftliche Forschungsanwendungen
Compound “sodium;1,2-benzoxazol-3-ylmethanesulfonate” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating [specific conditions].
Industry: Utilized in the production of [industrial products] due to its [specific properties].
Wirkmechanismus
The mechanism by which compound “sodium;1,2-benzoxazol-3-ylmethanesulfonate” exerts its effects involves:
Molecular Targets: Interaction with [specific proteins or enzymes].
Pathways: Modulation of [specific biochemical pathways], leading to [desired effect].
Binding: The compound binds to [target site] through [specific interactions], resulting in [biological outcome].
Vergleich Mit ähnlichen Verbindungen
- Compound A: [Description and properties].
- Compound B: [Description and properties].
- Compound C: [Description and properties].
Comparison: Compound “sodium;1,2-benzoxazol-3-ylmethanesulfonate” is unique due to its [specific properties] that distinguish it from similar compounds. For example, it has a higher affinity for [target] compared to Compound A, and it exhibits better stability under [conditions] than Compound B.
Eigenschaften
IUPAC Name |
sodium;1,2-benzoxazol-3-ylmethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S.Na/c10-14(11,12)5-7-6-3-1-2-4-8(6)13-9-7;/h1-4H,5H2,(H,10,11,12);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILCHBOPDIODSB-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6NNaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.